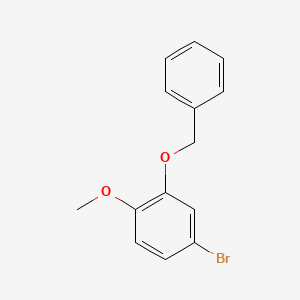

2-(Benzyloxy)-4-bromo-1-methoxybenzene

Descripción

BenchChem offers high-quality 2-(Benzyloxy)-4-bromo-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-4-bromo-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFXGGNLPNBCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565305 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78504-28-6 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(benzyloxy)-4-bromo-1-methoxybenzene. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Core Properties

2-(Benzyloxy)-4-bromo-1-methoxybenzene is a substituted aromatic ether. Its core structure consists of a benzene ring functionalized with a methoxy group, a bromine atom, and a benzyloxy group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(benzyloxy)-4-bromo-1-methoxybenzene.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |

| Molecular Weight | 293.16 g/mol | [1][2] |

| CAS Number | 78504-28-6 | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Structural and Crystallographic Data

X-ray crystallography reveals that in the solid state, the phenyl ring of the benzyl group is oriented at a dihedral angle of 72.6(3)° with respect to the bromomethoxyphenyl ring.[4] The crystal structure is stabilized by weak intermolecular C—H···O interactions.[5]

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.1415 (7) Å |

| b | 8.2635 (7) Å |

| c | 25.287 (2) Å |

| β | 94.401 (10)° |

| Volume | 1279.5 (2) ų |

| Z | 4 |

Crystal data obtained from single crystal X-ray diffraction.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of 2-(benzyloxy)-4-bromo-1-methoxybenzene.

NMR Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 7.49-7.33 (m, 10H) | δ 159.90 |

| δ 6.58 (d, J = 2.62 Hz, 1H) | δ 146.94 |

| δ 6.54 (d, J = 2.66 Hz) | δ 133.74 |

| δ 6.47 (dd, J = 2.68, 2.67 Hz, 1H) | δ 114.97 |

| δ 6.42 (dd, J = 2.69, 2.70 Hz) | δ 110.08 |

| δ 5.13 (s) | δ 105.82 |

| δ 5.05 (s, 2H) | δ 55.87 |

| δ 3.85 (s, 3H) | δ 38.86 |

| δ 3.76 (s) |

Note: Some signals in the ¹H NMR spectrum may show multiplicity due to the presence of isomers or impurities.[5]

Synthesis and Experimental Protocols

The primary route for the synthesis of 2-(benzyloxy)-4-bromo-1-methoxybenzene is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Synthesis Workflow

The synthesis of 2-(benzyloxy)-4-bromo-1-methoxybenzene is typically achieved through the reaction of 4-bromo-2-methoxyphenol (also known as 4-bromoguaiacol) with benzyl bromide.

Caption: General workflow for the synthesis of 2-(benzyloxy)-4-bromo-1-methoxybenzene.

Detailed Experimental Protocol

This protocol is a representative example of a Williamson ether synthesis for the preparation of 2-(benzyloxy)-4-bromo-1-methoxybenzene.

Materials:

-

4-Bromo-2-methoxyphenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-bromo-2-methoxyphenol in anhydrous acetone or DMF, add potassium carbonate or sodium hydride.

-

Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[6][7]

Reactivity and Applications

2-(Benzyloxy)-4-bromo-1-methoxybenzene is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.

Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.

This compound can be converted to the corresponding boronic acid derivative, which is a key intermediate for Suzuki-Miyaura coupling reactions to form biaryl compounds.[5]

2-(Benzyloxy)-4-bromo-1-methoxybenzene can be coupled with terminal alkynes, such as phenylacetylene, in a Sonogashira reaction to synthesize diarylalkynes.

Caption: Logical relationship of reactants and product in a Sonogashira coupling reaction.

Conclusion

2-(Benzyloxy)-4-bromo-1-methoxybenzene is a readily accessible and versatile building block in organic synthesis. Its key features, including the presence of a reactive bromine atom for cross-coupling reactions and a stable benzyloxy protecting group, make it a valuable precursor for the synthesis of a wide range of more complex molecules. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and materials science.

References

- 1. 2-(Benzyloxy)-4-bromo-1-methoxybenzene | 78504-28-6 [chemicalbook.com]

- 2. 1-(Benzyloxy)-4-bromo-2-methoxybenzene | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

- 5. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. Purification [chem.rochester.edu]

Technical Guide: Synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene, a key intermediate in various synthetic organic chemistry applications, including drug discovery and materials science. This guide details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data.

Introduction

2-(Benzyloxy)-4-bromo-1-methoxybenzene is an aromatic ether derivative. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 2-(Benzyloxy)-4-bromo-1-methoxybenzene synthesis, this translates to the O-alkylation of 4-bromoguaiacol with benzyl bromide.

Synthetic Pathway

The synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 4-bromo-2-methoxyphenol (4-bromoguaiacol) by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Figure 1: Reaction scheme for the synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene based on established protocols.

| Parameter | Value |

| Starting Material | 4-Bromo-2-methoxyphenol |

| Reagent | Benzyl Bromide |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone |

| Molar Ratio (Phenol:BnBr:Base) | 1 : 1.2 : 2 |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 24 hours |

| Yield | 85 - 95% |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Materials:

-

4-Bromo-2-methoxyphenol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxyphenol (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water and then with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(Benzyloxy)-4-bromo-1-methoxybenzene, a key intermediate in organic synthesis with potential applications in pharmaceutical and materials science. This document outlines its physicochemical properties, detailed synthesis and purification protocols, and a survey of its potential, though currently underexplored, role in medicinal chemistry.

Core Compound Properties

2-(Benzyloxy)-4-bromo-1-methoxybenzene is an aromatic ether distinguished by a benzene ring substituted with a benzyloxy, a bromo, and a methoxy group. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Reference |

| Chemical Name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | [1] |

| CAS Number | 78504-28-6 | [1][2] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |

| Molecular Weight | 293.16 g/mol | [1] |

| Alternate Names | 2-(Benzyloxy)-4-bromoanisole | [2][3] |

| Purity | Typically available at ≥95% | [3] |

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectroscopic data for 2-(Benzyloxy)-4-bromo-1-methoxybenzene is limited, data for isomeric and structurally related compounds provide a reference for its expected spectral characteristics. Researchers synthesizing this compound should perform comprehensive spectroscopic analysis to confirm its identity.

Note: The following are predicted and comparative data points.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of both the substituted benzene and the benzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. The coupling patterns of the aromatic protons on the disubstituted ring will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the methoxy carbon, the benzylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-O ether linkages, aromatic C-H stretching, and C=C aromatic ring vibrations.

Experimental Protocols

Proposed Synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

This proposed synthesis starts from the commercially available 3-bromo-4-methoxyphenol.

Reaction Scheme:

Caption: Proposed one-step synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Materials:

-

3-Bromo-4-methoxyphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-bromo-4-methoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column packed in hexane.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Potential Applications in Drug Discovery and Development

While specific biological activities for 2-(Benzyloxy)-4-bromo-1-methoxybenzene have not been extensively reported, its structural motifs are present in various biologically active molecules. Bromophenol derivatives, in general, have been investigated for their antioxidant and anticancer properties.

The presence of the benzyloxy group can enhance lipophilicity, which may improve cell membrane permeability, a crucial factor in drug design. The bromo- and methoxy-substituted benzene ring is a common scaffold in medicinal chemistry, and the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to generate diverse libraries of compounds for biological screening.

Experimental Workflow for Biological Screening

The following workflow outlines a general approach for assessing the potential biological activity of 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Caption: A general workflow for the initial biological evaluation of the title compound.

Conclusion

2-(Benzyloxy)-4-bromo-1-methoxybenzene is a readily accessible synthetic intermediate with significant potential for use in the development of novel compounds in the pharmaceutical and material science sectors. While its own biological profile is not yet well-defined, its structural features make it an attractive starting point for the synthesis of a wide array of more complex molecules. The experimental protocols and characterization information provided in this guide are intended to facilitate further research and exploration of this versatile compound. Researchers are encouraged to perform thorough characterization of the synthesized material to ensure its purity and confirm its structure.

References

An In-depth Technical Guide to the Molecular Weight of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the chemical compound 2-(Benzyloxy)-4-bromo-1-methoxybenzene, a crucial parameter for professionals in research and drug development. Accurate molecular weight is fundamental for stoichiometric calculations, analytical characterization, and ensuring the purity and identity of the compound.

Molecular Identity and Weight

The molecular weight of 2-(Benzyloxy)-4-bromo-1-methoxybenzene has been determined to be 293.16 g/mol .[1] This value is derived from its molecular formula, C₁₄H₁₃BrO₂, and the standard atomic weights of its constituent elements.

Summary of Molecular Weight Data

The following table provides a comprehensive breakdown of the elemental composition and their respective contributions to the overall molecular weight of the compound.

| Element | Chemical Symbol | Count | Standard Atomic Weight (amu) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Bromine | Br | 1 | 79.904[2][3][4][5] | 79.904 |

| Oxygen | O | 2 | 15.999[6][7][8][9][10] | 31.998 |

| Total | C₁₄H₁₃BrO₂ | 30 | 293.16 |

Calculation Methodology

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula of the compound. The formula for this calculation is:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of O atoms × Atomic Weight of O)

Applying this to 2-(Benzyloxy)-4-bromo-1-methoxybenzene:

-

(14 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 15.999) = 168.154 + 13.104 + 79.904 + 31.998 = 293.16 g/mol

Visualization of Elemental Composition

The following diagram illustrates the relationship between the constituent elements and the final compound, representing the summation of atomic masses to yield the molecular weight.

References

- 1. 2-(Benzyloxy)-4-bromo-1-methoxybenzene | 78504-28-6 [chemicalbook.com]

- 2. Bromine - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. princeton.edu [princeton.edu]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 10. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide on the Spectral Data of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

This technical guide provides a comprehensive overview of the available spectral data for the chemical compound 2-(Benzyloxy)-4-bromo-1-methoxybenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles and presents nuclear magnetic resonance (NMR) and other relevant spectral data, alongside experimental protocols for the synthesis of related compounds.

Chemical Structure and Properties

-

Chemical Name: 2-(Benzyloxy)-4-bromo-1-methoxybenzene

-

Molecular Formula: C₁₄H₁₃BrO₂[1]

-

Molecular Weight: 293.16 g/mol [1]

Spectroscopic Data

Detailed spectral data is crucial for the structural elucidation and purity assessment of 2-(Benzyloxy)-4-bromo-1-methoxybenzene. The following tables summarize the available NMR data. It is important to note that the available data comes from a study of a mixture of isomers: 2-(Benzyloxy)-1-bromo-4-methoxybenzene and 4-(benzyloxy)-1-bromo-2-methoxy-benzene. The data presented here is an interpretation for the specified target compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.49-7.33 | m | 5H | Phenyl group of benzyl | |

| 6.58 | d | 2.62 | 1H | Aromatic CH |

| 6.54 | d | 2.66 | 1H | Aromatic CH |

| 6.47 | dd | 2.68, 2.67 | 1H | Aromatic CH |

| 5.05 | s | 2H | O-CH₂-Ph | |

| 3.85 | s | 3H | OCH₃ |

Data interpreted from a mixture of isomers. The assignment is based on the expected chemical shifts for 2-(Benzyloxy)-4-bromo-1-methoxybenzene.[3]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 156.62 | C-O |

| 146.94 | C-O |

| 136.57 | Quaternary C of Phenyl |

| 133.24 | C-Br |

| 128.69 | Aromatic CH |

| 128.19 | Aromatic CH |

| 127.56 | Aromatic CH |

| 106.90 | Aromatic CH |

| 103.29 | Aromatic CH |

| 101.73 | Aromatic CH |

| 70.81 | O-CH₂-Ph |

| 56.17 | OCH₃ |

Data interpreted from a mixture of isomers. The assignment is based on the expected chemical shifts for 2-(Benzyloxy)-4-bromo-1-methoxybenzene.[3]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-(Benzyloxy)-4-bromo-1-methoxybenzene are not explicitly published. However, a procedure for a closely related isomer, 4-(benzyloxy)-2-bromo-1-methoxybenzene, has been described and can serve as a methodological reference.[6] The synthesis involves a multi-step process starting from 4-methoxyphenol.[6]

A general procedure for the synthesis of a similar compound, 2-Benzyloxy-1-bromo-4-(1,1-dimethylheptyl)benzene, involves the bromination of the corresponding benzyloxy derivative using bromine in dichloromethane at low temperatures. The crude product is then purified by column chromatography.

General Synthesis Workflow:

The synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene would likely follow a similar pathway to its isomers. The logical workflow for its preparation and characterization is outlined in the diagram below.

Caption: Synthetic and characterization workflow for 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Structural Elucidation Pathway

The process of confirming the structure of a synthesized chemical compound like 2-(Benzyloxy)-4-bromo-1-methoxybenzene is a logical sequence of analytical techniques. The following diagram illustrates this workflow.

Caption: Logical workflow for the structural elucidation of an organic compound.

This guide provides a summary of the currently available spectral information for 2-(Benzyloxy)-4-bromo-1-methoxybenzene. Further research would be beneficial to obtain and publish a complete and unambiguous set of spectral data for this compound.

References

- 1. 2-(Benzyloxy)-4-bromo-1-methoxybenzene | 78504-28-6 [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 4-Benzyloxybromobenzene [webbook.nist.gov]

- 5. 4-Benzyloxybromobenzene [webbook.nist.gov]

- 6. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the NMR Spectroscopic Data of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(benzyloxy)-4-bromo-1-methoxybenzene. Due to the limited availability of directly published spectral data for this specific molecule, this guide leverages experimental data from a closely related isomer, 2-(benzyloxy)-1-bromo-4-methoxybenzene, to predict and interpret the NMR spectrum of the title compound. This approach, grounded in established principles of NMR spectroscopy, offers a robust framework for the characterization of 2-(benzyloxy)-4-bromo-1-methoxybenzene.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for 2-(benzyloxy)-4-bromo-1-methoxybenzene. These predictions are based on documented data for the isomer 2-(benzyloxy)-1-bromo-4-methoxybenzene, with adjustments made to account for the differing positions of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Benzyloxy)-4-bromo-1-methoxybenzene (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl-H |

| ~7.05 | d | 1H | Ar-H |

| ~6.95 | dd | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~5.10 | s | 2H | O-CH₂-Ph |

| ~3.85 | s | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Benzyloxy)-4-bromo-1-methoxybenzene (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | Ar-C-O |

| ~149.5 | Ar-C-O |

| ~136.5 | Ar-C (ipso, Phenyl) |

| ~128.5 | Ar-C (Phenyl) |

| ~128.0 | Ar-C (Phenyl) |

| ~127.5 | Ar-C (Phenyl) |

| ~118.0 | Ar-C-H |

| ~116.0 | Ar-C-H |

| ~114.0 | Ar-C-Br |

| ~113.0 | Ar-C-H |

| ~71.0 | O-CH₂-Ph |

| ~56.0 | O-CH₃ |

Comparative NMR Data of a Structural Isomer

For reference and validation of the predictions, the following tables present the experimental NMR data for the isomer 2-(benzyloxy)-1-bromo-4-methoxybenzene.[1]

Table 3: Experimental ¹H NMR Spectral Data for 2-(Benzyloxy)-1-bromo-4-methoxybenzene (400 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Integration | Assignment |

| 7.49-7.33 | m | 10H | Phenyl-H & Ar-H | |

| 6.58 | d | 2.62 | 1H | Ar-H |

| 6.54 | d | 2.66 | 1H | Ar-H |

| 5.12 | s | 2H | O-CH₂-Ph | |

| 3.78 | s | 3H | O-CH₃ |

Table 4: Experimental ¹³C NMR Spectral Data for 2-(Benzyloxy)-1-bromo-4-methoxybenzene (100 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | Ar-C-O |

| 150.1 | Ar-C-O |

| 137.0 | Ar-C (ipso, Phenyl) |

| 128.6 | Ar-C (Phenyl) |

| 128.0 | Ar-C (Phenyl) |

| 127.2 | Ar-C (Phenyl) |

| 117.9 | Ar-C-H |

| 115.8 | Ar-C-H |

| 113.8 | Ar-C-Br |

| 101.8 | Ar-C-H |

| 70.8 | O-CH₂-Ph |

| 55.8 | O-CH₃ |

Experimental Protocols

The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for aromatic compounds such as 2-(benzyloxy)-4-bromo-1-methoxybenzene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample of 2-(benzyloxy)-4-bromo-1-methoxybenzene.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can be used as a secondary chemical shift reference. For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation and contamination. Thoroughly clean the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon atom.

-

Number of Scans: 1024 or more scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: The peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integral of each peak is determined to establish the relative number of protons.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of 2-(benzyloxy)-4-bromo-1-methoxybenzene.

Caption: Workflow for Synthesis and NMR Characterization.

References

"2-(Benzyloxy)-4-bromo-1-methoxybenzene" safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for 2-(Benzyloxy)-4-bromo-1-methoxybenzene (CAS 78504-28-6) is not publicly available. The following guide has been compiled from data provided by chemical suppliers, information on structurally similar compounds, and general laboratory safety principles. All information should be used as a precautionary guide, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Chemical Identification and Properties

2-(Benzyloxy)-4-bromo-1-methoxybenzene is an aromatic ether and a brominated organic compound, often used as a building block in organic synthesis.[1][2] Its identity and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 78504-28-6 | [1][3][4] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][4][5] |

| Molecular Weight | 293.16 g/mol | [5][6] |

| Alternate Names | 2-(Benzyloxy)-4-bromoanisole | [1][6] |

| Purity | Typically ≥95% | [6] |

| Storage | Sealed in a dry place, at room temperature. | [7] |

| Physical State | Not specified (Assumed solid based on related compounds) |

| Solubility | Not specified (Likely soluble in organic solvents) | |

Hazard Identification and Safety

While a complete hazard profile is unavailable, partial safety information and data from the positional isomer 1-(Benzyloxy)-4-bromo-2-methoxybenzene (CAS 63057-72-7) suggest that this compound should be handled with care.[6][8]

GHS Hazard Classification (Inferred)

Hazard Statements:

-

May be harmful if swallowed.[6]

-

Causes skin irritation (H315 - Inferred from isomer).[8]

-

Causes serious eye damage/irritation (H318/H319 - Inferred from isomer and supplier data).[6][8]

-

May cause respiratory irritation (H335 - Inferred from isomer).[8]

-

May be very toxic to aquatic life (H400 - Inferred from isomer).[8]

Precautionary Statements: Standard precautions for handling irritants and potentially harmful chemicals should be followed, including avoiding contact with eyes, skin, and clothing, and preventing release into the environment.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk to personnel and the environment.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure skin is not exposed.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

3.2 Handling Procedures

-

Avoid generating dust.

-

Use only in a chemical fume hood.[9]

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

3.3 Storage Procedures

-

Store in a tightly sealed container.[7]

-

Keep in a cool, dry, and well-ventilated place.[9]

-

Store away from heat and sources of ignition.

Below is a logical workflow for the standard handling of this chemical in a laboratory setting.

Emergency and First Aid Procedures

In case of accidental exposure, immediate action is required.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following diagram outlines the decision-making process for an emergency response to exposure.

Representative Experimental Protocol

Objective: To illustrate the electrophilic bromination of a protected phenol, a common reaction type for this class of reagent.

Materials:

-

1-Benzyloxy-3-(1,1-dimethylheptyl)benzene (Substrate)

-

t-Butylamine

-

Bromine

-

Dichloromethane (DCM)

-

Saturated sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Ether

-

Magnesium sulfate

-

Silica gel

Procedure:

-

In a chemical fume hood, cool a solution of the substrate (e.g., 0.134 mol) and t-butylamine (0.200 mol) in dichloromethane (300 ml) to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of bromine (0.151 mol) in dichloromethane (100 ml) to the cooled reaction mixture.

-

Allow the reaction mixture to warm to room temperature (25 °C).

-

Pour the reaction mixture into a separatory funnel containing saturated sodium sulfite (500 ml) and ether (500 ml) to quench the excess bromine.

-

Separate the organic layer.

-

Wash the organic extract with two portions of saturated sodium bicarbonate solution (500 ml each).

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product as an oil.

-

Purify the crude product via column chromatography on silica gel.[10]

This protocol highlights the need for handling corrosive and volatile reagents (bromine), managing reaction temperatures, and performing aqueous workups and purification, all of which are standard procedures in synthetic organic chemistry.

Disposal Considerations

All waste containing 2-(Benzyloxy)-4-bromo-1-methoxybenzene should be treated as hazardous chemical waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not pour down the drain, as the compound may be toxic to aquatic life.[8]

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Benzyloxy)-4-bromo-1-methoxybenzene | 78504-28-6 [sigmaaldrich.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 2-(Benzyloxy)-4-bromo-1-methoxybenzene | 78504-28-6 [chemicalbook.com]

- 6. 2-(Benzyloxy)-4-bromoanisole 95% | CAS: 78504-28-6 | AChemBlock [achemblock.com]

- 7. 78504-28-6|2-(Benzyloxy)-4-bromo-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 8. 1-(Benzyloxy)-4-bromo-2-methoxybenzene | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(Benzyloxy)-4-bromo-1-methoxybenzene (CAS/ID No. 78504-28-6) | Reagentia [reagentia.eu]

- 10. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of the synthetic intermediate, 2-(Benzyloxy)-4-bromo-1-methoxybenzene. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the qualitative solubility profile based on available information and the physicochemical properties of the compound and its structural analogs. Furthermore, this guide presents a detailed, generalized experimental protocol for determining the empirical solubility of this compound in various organic solvents, which is crucial for its application in organic synthesis, purification, and the development of novel bioactive molecules.

Introduction

2-(Benzyloxy)-4-bromo-1-methoxybenzene is an aromatic ether that serves as a valuable intermediate in organic synthesis. Its utility has been noted in the preparation of aromatic boric acid derivatives, which are key precursors for Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for its handling and storage. This guide addresses the current knowledge of its solubility and provides a framework for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Benzyloxy)-4-bromo-1-methoxybenzene is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 293.16 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid | [4] |

| CAS Number | 78504-28-6 | [2][4] |

Solubility Profile

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

Predicted Solubility Behavior

Based on its molecular structure, a predicted solubility profile can be inferred:

-

Nonpolar Organic Solvents: The presence of two aromatic rings (one from the benzyl group and the substituted benzene ring) imparts a significant nonpolar character to the molecule. Therefore, it is expected to exhibit good solubility in nonpolar organic solvents such as toluene, hexane, and diethyl ether. This is consistent with the solubility patterns of related bromoanisole compounds.

-

Polar Aprotic Solvents: Solvents like dichloromethane, tetrahydrofuran (THF), and ethyl acetate are also likely to be effective at dissolving this compound, as they can interact with the ether linkages and the aromatic rings.

-

Polar Protic Solvents: The slight solubility in methanol, a polar protic solvent, is noted. However, its solubility in other polar protic solvents, particularly water, is expected to be very low due to the large hydrophobic surface area of the molecule.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2-(Benzyloxy)-4-bromo-1-methoxybenzene. This protocol can be adapted for various solvents and temperatures.

Materials and Equipment

-

2-(Benzyloxy)-4-bromo-1-methoxybenzene

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, chloroform, toluene, hexane)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Benzyloxy)-4-bromo-1-methoxybenzene to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Determination (HPLC Method):

-

Prepare a series of standard solutions of 2-(Benzyloxy)-4-bromo-1-methoxybenzene of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for 2-(Benzyloxy)-4-bromo-1-methoxybenzene remains to be published, its structural features suggest good solubility in nonpolar organic solvents and limited solubility in polar protic solvents. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in solvents relevant to their specific applications. This information is critical for the effective use of this compound as a synthetic intermediate in the development of new chemical entities.

References

- 1. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Benzyloxy)-4-bromo-1-methoxybenzene | 78504-28-6 [chemicalbook.com]

- 3. 1-(Benzyloxy)-4-bromo-2-methoxybenzene | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 78504-28-6|2-(Benzyloxy)-4-bromo-1-methoxybenzene|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Stability of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of the chemical intermediate, 2-(benzyloxy)-4-bromo-1-methoxybenzene. While specific quantitative stability data for this compound is not extensively available in public literature, this document synthesizes information on its general handling, storage, and the known stability of structurally related compounds. Furthermore, it outlines a detailed framework for conducting forced degradation studies to establish its stability profile, a critical step in drug development and chemical process optimization. This guide includes recommended experimental protocols for assessing stability under various stress conditions and discusses appropriate analytical methodologies for quantifying the parent compound and its potential degradation products.

Introduction

2-(Benzyloxy)-4-bromo-1-methoxybenzene is a substituted aromatic ether that serves as a key building block in the synthesis of various organic molecules, including potential pharmaceutical agents. The stability of such intermediates is a crucial parameter, impacting their storage, handling, and the reliability of synthetic processes. Understanding the degradation pathways and the intrinsic stability of this molecule is essential for ensuring the quality and purity of downstream products.

This guide addresses the current knowledge on the stability of 2-(benzyloxy)-4-bromo-1-methoxybenzene and provides a systematic approach to its comprehensive stability assessment through forced degradation studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(benzyloxy)-4-bromo-1-methoxybenzene is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

| Property | Value |

| CAS Number | 78504-28-6 |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight | 293.16 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | Room temperature |

| Solubility | Refer to Certificate of Analysis |

Known Stability and Storage

Based on information from chemical suppliers, 2-(benzyloxy)-4-bromo-1-methoxybenzene should be stored in a dry, well-sealed container at room temperature.[1][2] A deuterated analogue, [2H3]-1-Benzyloxy-4-bromo-2-methoxybenzene, is reported to have a stability of at least one year under appropriate storage conditions.[3] While indicative, this does not replace the need for specific stability studies on the non-deuterated compound, especially when used in applications with stringent purity requirements.

Potential Degradation Pathways

The chemical structure of 2-(benzyloxy)-4-bromo-1-methoxybenzene contains several functional groups that are susceptible to degradation under stress conditions. Understanding these potential pathways is key to designing effective stability studies.

-

Cleavage of the Benzylic Ether: The benzyloxy group is a key reactive site. Benzylic ethers can be cleaved under various conditions, including hydrogenolysis, strong acids, and oxidation.[4] Oxidative cleavage, for instance, can yield a benzaldehyde and an alcohol.

-

Hydrolysis of the Methoxy Group (Anisole Moiety): The methoxy group attached to the benzene ring can undergo hydrolysis, particularly under acidic conditions, to yield a phenol.[5]

-

Degradation of the Brominated Aromatic Ring: Brominated aromatic compounds can undergo photodegradation, often through a debromination process.[6] The C-Br bond can be cleaved under photolytic stress.

Proposed Framework for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[7][8] These studies help to identify potential degradation products and develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The logical flow of a forced degradation study for 2-(benzyloxy)-4-bromo-1-methoxybenzene is illustrated in the diagram below.

Caption: Workflow for a forced degradation study.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on 2-(benzyloxy)-4-bromo-1-methoxybenzene. A target degradation of 5-20% is generally considered optimal for the identification of degradation products.

Prepare a stock solution of 2-(benzyloxy)-4-bromo-1-methoxybenzene at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water (1:1 v/v).

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase.

-

Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days.

-

At specified time points, withdraw a sample, dissolve it in the solvent to the initial concentration, and analyze.

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, prepare the samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized to resolve all peaks |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) should be employed.

Data Presentation and Interpretation

The results of the forced degradation studies should be systematically recorded. The following tables provide a template for presenting the quantitative data.

Table 3: Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 M HCl, 60°C | 24 h | ||

| 0.1 M NaOH, 60°C | 24 h | ||

| 3% H₂O₂, RT | 24 h | ||

| Thermal (Solid), 60°C | 7 days | ||

| Photolytic (ICH Q1B) | - |

Table 4: Purity Analysis by HPLC

| Stress Condition | Retention Time of Parent (min) | % Peak Area of Parent | Retention Times of Degradants (min) | % Peak Area of Degradants | Mass Balance (%) |

| Control (t=0) | |||||

| Acid Hydrolysis | |||||

| Base Hydrolysis | |||||

| Oxidation | |||||

| Thermal | |||||

| Photolytic |

Conclusion

While 2-(benzyloxy)-4-bromo-1-methoxybenzene is generally stable under standard storage conditions, a comprehensive understanding of its stability profile requires rigorous forced degradation studies. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to assess its intrinsic stability, identify potential degradation products, and establish degradation pathways. This information is invaluable for ensuring the quality and consistency of this important chemical intermediate in its various applications.

References

- 1. Biodegradation kinetics of selected brominated flame retardants in aerobic and anaerobic soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(Benzyloxy)-4-bromo-1-methoxybenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of complex biaryl and substituted aromatic structures, which are common motifs in pharmaceutical compounds and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. 2-(Benzyloxy)-4-bromo-1-methoxybenzene serves as an excellent aryl bromide substrate in these reactions. The presence of the benzyloxy and methoxy groups can influence the electronic properties of the aromatic ring and may require optimization of reaction conditions to achieve high yields. This document outlines generalized conditions and a protocol that can serve as a starting point for specific applications.

Applications in Synthesis

The Suzuki coupling of 2-(Benzyloxy)-4-bromo-1-methoxybenzene opens pathways to a diverse range of substituted biphenyl compounds. These products can be key intermediates in the synthesis of:

-

Biologically Active Molecules: Many pharmaceutical agents feature a biphenyl core structure. The ability to introduce various aryl or heteroaryl groups at the 4-position of the starting material allows for the creation of extensive libraries of compounds for drug discovery.

-

Advanced Materials: Functionalized biphenyls are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern afforded by this starting material can be used to fine-tune the material's electronic and photophysical properties.

-

Natural Product Synthesis: Complex natural products often contain substituted biaryl linkages, and the Suzuki coupling is a key strategy for their construction.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps include:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 2-(Benzyloxy)-4-bromo-1-methoxybenzene to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Quantitative Data Summary

The following tables present representative, hypothetical data for the Suzuki coupling of 2-(Benzyloxy)-4-bromo-1-methoxybenzene with various boronic acids under optimized conditions. These values are intended as a guideline and actual results may vary depending on the specific reaction setup and scale.

Table 1: Screening of Palladium Catalysts and Ligands

Reaction Conditions: 2-(Benzyloxy)-4-bromo-1-methoxybenzene (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 75 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | 92 |

| 3 | PdCl₂(PPh₃)₂ (2) | - | 81 |

| 4 | Pd(PPh₃)₄ (3) | - | 88 |

Table 2: Optimization of Base and Solvent

Reaction Conditions: 2-(Benzyloxy)-4-bromo-1-methoxybenzene (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 100 °C, 12 h.

| Entry | Base (2.0 equiv) | Solvent (5 mL) | Yield (%) |

| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 92 |

| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 95 |

| 3 | K₃PO₄ | THF/H₂O (4:1) | 89 |

| 4 | Na₂CO₃ | DMF/H₂O (4:1) | 85 |

Table 3: Substrate Scope with Various Boronic Acids

Optimized Conditions: 2-(Benzyloxy)-4-bromo-1-methoxybenzene (1.0 mmol), Boronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), Cs₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Benzyloxy)-1-methoxy-4-phenylbenzene | 95 |

| 2 | 4-Methoxyphenylboronic acid | 2-(Benzyloxy)-1-methoxy-4-(4-methoxyphenyl)benzene | 93 |

| 3 | 3-Tolylboronic acid | 2-(Benzyloxy)-1-methoxy-4-(3-tolyl)benzene | 91 |

| 4 | 2-Thiopheneboronic acid | 2-(Benzyloxy)-1-methoxy-4-(thiophen-2-yl)benzene | 87 |

| 5 | Pyridine-3-boronic acid | 3-(3-(Benzyloxy)-4-methoxyphenyl)pyridine | 85 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(Benzyloxy)-4-bromo-1-methoxybenzene with an arylboronic acid.

Materials:

-

2-(Benzyloxy)-4-bromo-1-methoxybenzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane)

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel, add 2-(Benzyloxy)-4-bromo-1-methoxybenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%) and add them to the reaction vessel.

-

Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 4 mL) and degassed water (1 mL) to the reaction vessel.

-

Degassing: Seal the reaction vessel and degas the mixture by bubbling an inert gas (Nitrogen or Argon) through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

-

Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination using 2-(benzyloxy)-4-bromo-1-methoxybenzene as an aryl halide substrate. This electron-rich starting material is a valuable building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail the reaction principle, key parameters, and a step-by-step experimental protocol.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for the synthesis of arylamines.[1] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[2][3]

For an electron-rich substrate such as 2-(benzyloxy)-4-bromo-1-methoxybenzene, the choice of catalyst system is crucial to achieve high efficiency and yields. The electron-donating nature of the benzyloxy and methoxy groups can influence the oxidative addition step in the catalytic cycle. Therefore, the use of sterically hindered and electron-rich phosphine ligands is often preferred to facilitate this key step and promote efficient reductive elimination.[4]

Reaction Principle and Workflow

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] A simplified representation of this process is illustrated below.

Caption: General workflow for the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of electron-rich aryl bromides, including substrates analogous to 2-(benzyloxy)-4-bromo-1-methoxybenzene. These conditions can serve as a starting point for optimization.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 100-110 | 12-24 | 85-95 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 80-90 |

| 3 | Pd₂(dba)₃ (1) | tBuDavePhos (2) | LHMDS (1.3) | THF | 80 | 16 | 88-96 |

| 4 | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 20 | 82-92 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination reaction with 2-(benzyloxy)-4-bromo-1-methoxybenzene.

Materials:

-

2-(Benzyloxy)-4-bromo-1-methoxybenzene

-

Amine (primary or secondary)

-

Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (high purity)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or sealed reaction tube under an inert atmosphere of argon or nitrogen, add 2-(benzyloxy)-4-bromo-1-methoxybenzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), and XPhos (0.02-0.04 mmol, 2-4 mol%).

-

In a separate vial, weigh the amine (1.1-1.2 mmol, 1.1-1.2 equiv) and sodium tert-butoxide (1.2-1.5 mmol, 1.2-1.5 equiv).

-

Add the amine and base mixture to the reaction flask.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

-

Reaction:

-

Add anhydrous toluene (5-10 mL) to the reaction mixture via a syringe.

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 100-110 °C using a preheated oil bath or heating mantle.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(benzyloxy)-1-methoxy-4-aminobenzene.

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the key steps and intermediates in the Buchwald-Hartwig catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Benzyloxy)-4-bromo-1-methoxybenzene as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(Benzyloxy)-4-bromo-1-methoxybenzene as a versatile synthetic intermediate. This compound is a key building block in the synthesis of various biologically active molecules, most notably as a precursor for analogs of combretastatin A-4, a potent tubulin polymerization inhibitor.[1]

Compound Overview

Chemical Structure:

IUPAC Name: 2-(Benzyloxy)-4-bromo-1-methoxybenzene CAS Number: 78504-28-6 Molecular Formula: C₁₄H₁₃BrO₂ Molecular Weight: 293.16 g/mol

2-(Benzyloxy)-4-bromo-1-methoxybenzene possesses two key reactive sites for further chemical modification: a bromo-substituent on the aromatic ring, which is amenable to a variety of cross-coupling reactions, and a benzyloxy group that can be deprotected to reveal a phenol. The methoxy group provides additional electronic and steric influence on the reactivity of the aromatic ring.

Synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

The synthesis of the title compound can be achieved via a four-step sequence starting from commercially available 4-methoxyphenol. The overall workflow is depicted below.

References

Application of 2-(Benzyloxy)-4-bromo-1-methoxybenzene in the Synthesis of Biphenyl Natural Products

Introduction

2-(Benzyloxy)-4-bromo-1-methoxybenzene is a versatile synthetic intermediate employed in the construction of complex natural products, particularly those featuring a biphenyl or substituted biphenyl core structure. Its unique arrangement of functional groups—a protected phenol, a methoxy group, and a bromine atom—allows for selective and strategic bond formations. This application note details the use of this compound as a key building block in the total synthesis of the lignan natural product, (-)-isostegane, highlighting the experimental protocols for its transformation into a crucial biphenyl intermediate.

The synthesis of biphenyl moieties is a cornerstone of modern organic chemistry, with numerous applications in medicinal chemistry and materials science. The atropisomeric chirality often present in these molecules adds a layer of complexity to their synthesis. Natural products like (-)-isostegane, which exhibit significant biological activity, often require multi-step synthetic sequences where the efficient and stereocontrolled formation of the biphenyl bond is a critical challenge.

Application in the Total Synthesis of (-)-Isostegane

The total synthesis of (-)-isostegane, a dibenzocyclooctadiene lignan, provides an excellent case study for the utility of 2-(Benzyloxy)-4-bromo-1-methoxybenzene. In a representative synthetic approach, this compound serves as the precursor to one of the two aromatic rings that are ultimately joined to form the biphenyl core of the target molecule. The synthesis involves the introduction of an allyl group, followed by a crucial Ullmann coupling reaction to construct the biaryl bond.

The overall transformation can be visualized as a two-step process starting from 2-(Benzyloxy)-4-bromo-1-methoxybenzene:

Caption: Synthetic workflow from 2-(Benzyloxy)-4-bromo-1-methoxybenzene to a key biphenyl intermediate for (-)-isostegane synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving 2-(Benzyloxy)-4-bromo-1-methoxybenzene in the context of (-)-isostegane synthesis.

Protocol 1: Synthesis of 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene

This procedure describes the introduction of an allyl group onto the aromatic ring of 2-(Benzyloxy)-4-bromo-1-methoxybenzene.

Materials:

-

2-(Benzyloxy)-4-bromo-1-methoxybenzene

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

A solution of 2-(Benzyloxy)-4-bromo-1-methoxybenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

-

Allyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| 2-(Benzyloxy)-4-bromo-1-methoxybenzene | 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene | n-BuLi, Allyl bromide | THF | -78 °C to rt | 13 h | ~85-90 |

Protocol 2: Ullmann Coupling for Biphenyl Bond Formation

This protocol details the copper-mediated cross-coupling of 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene with another aryl bromide to form the biphenyl core.

Materials:

-

5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene

-

3,4-Methylenedioxy-5-allyl-bromobenzene

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Pyridine, anhydrous

-

Argon gas

Procedure:

-

A mixture of 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene (1.0 eq), 3,4-Methylenedioxy-5-allyl-bromobenzene (1.2 eq), and activated copper powder (3.0 eq) in anhydrous DMF and anhydrous pyridine is prepared under an argon atmosphere.

-

The reaction mixture is heated to reflux (approximately 130-140 °C) and stirred vigorously for 24 hours.

-

The mixture is then cooled to room temperature and filtered through a pad of Celite to remove the copper residues.

-

The filtrate is diluted with water and extracted three times with ethyl acetate.

-

The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired biphenyl intermediate.

Quantitative Data:

| Aryl Bromide 1 | Aryl Bromide 2 | Catalyst | Solvent | Temperature | Time | Yield (%) |

| 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene | 3,4-Methylenedioxy-5-allyl-bromobenzene | Activated Copper | DMF/Pyridine | 130-140 °C | 24 h | ~40-50 |